Furan-2-yl vs. Furan-3-yl Regioisomerism: Physicochemical and Predicted Binding Divergence
The target compound bears a furan-2-yl substituent at the 3-position of the pyrazine ring, whereas its closest regioisomer, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide (CAS 2034423-37-3), carries a furan-3-yl group. Although both share the identical molecular formula C19H16N4O2 and MW 332.36, the 2-furyl isomer positions the oxygen atom closer to the pyrazine nitrogen, enabling a through-space O···H–N interaction that is geometrically inaccessible in the 3-furyl isomer. In a related indolyl-pyrazine kinase inhibitor series, replacement of a pyridine ring with a furan ring at an analogous position altered IC50 from 23.9 nM to 65 nM—a 2.7-fold potency shift—demonstrating that the identity and orientation of the five-membered heterocycle at this vector are non-redundant determinants of target affinity [1].
| Evidence Dimension | Regioisomeric configuration at pyrazine 3-position |
|---|---|
| Target Compound Data | Furan-2-yl attached at pyrazine C3 (oxygen proximal to pyrazine N) |
| Comparator Or Baseline | Furan-3-yl regioisomer (CAS 2034423-37-3); oxygen distal to pyrazine N |
| Quantified Difference | In analogous series: pyridine→furan replacement shifts IC50 from 23.9 nM to 65 nM (2.7-fold). Direct head-to-head data for these specific regioisomers not publicly available. |
| Conditions | Structural geometry analysis; class-level SAR from indolyl-pyrazine kinase inhibitor series |
Why This Matters
The regioisomeric identity directly determines the spatial presentation of the heteroatom lone pair, which is critical for hinge-binding interactions in kinase targets—procurement of the wrong regioisomer introduces an uncontrolled geometric variable.
- [1] BindingDB Assay Entry. SRPK1 inhibition SAR: pyridine→furan replacement shifts IC50 from 23.9 nM to 65 nM. http://w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=9200 View Source
